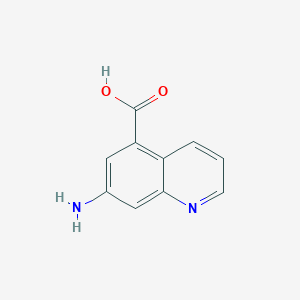

7-Aminoquinoline-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-aminoquinoline-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-6-4-8(10(13)14)7-2-1-3-12-9(7)5-6/h1-5H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUUCCOJYSYZCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2N=C1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Aminoquinoline-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Aminoquinoline-5-carboxylic acid is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its structure, combining the versatile quinoline core with amino and carboxylic acid functional groups, makes it a valuable intermediate for the synthesis of novel compounds, particularly in the development of fluorescent probes and potential therapeutic agents. This guide provides a comprehensive overview of its properties, a proposed synthetic route, and potential applications based on the current scientific literature. Due to the compound's novelty, a dedicated CAS number has not been readily identified in public databases; therefore, this guide synthesizes information from closely related and well-characterized analogs.

Chemical and Physical Properties

While specific experimental data for this compound is not widely available, we can infer its properties from the well-documented characteristics of its parent molecules, 7-Aminoquinoline and Quinoline-5-carboxylic acid.

| Property | 7-Aminoquinoline | Quinoline-5-carboxylic acid | Predicted: this compound |

| CAS Number | 580-19-8 | 7250-53-5 | Not Available |

| Molecular Formula | C₉H₈N₂ | C₁₀H₇NO₂ | C₁₀H₈N₂O₂ |

| Molecular Weight | 144.17 g/mol | 173.17 g/mol | 188.18 g/mol |

| Appearance | White to orange to green powder/crystal | - | Likely a solid powder |

| Solubility | - | Slightly soluble in water | Expected to have low solubility in water, soluble in organic solvents |

| pKa | 6.60 (Predicted) | - | Expected to have both acidic (carboxylic acid) and basic (amino and quinoline nitrogen) pKa values |

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be conceptualized through established organic chemistry reactions. A potential pathway involves the nitration of a quinoline-5-carboxylic acid precursor followed by the reduction of the nitro group to an amine.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A General Method for the Synthesis of Aminoquinoline Carboxylic Acids

The following is a generalized protocol based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.

Step 1: Nitration of Quinoline-5-carboxylic acid

-

To a stirred solution of Quinoline-5-carboxylic acid in concentrated sulfuric acid, cooled to 0°C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.

-

The reaction mixture is stirred at a controlled temperature (e.g., 0-10°C) for a specified period.

-

The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Upon completion, the reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration.

-

The crude product, 7-Nitroquinoline-5-carboxylic acid, is washed with cold water and dried. Further purification can be achieved by recrystallization.

Step 2: Reduction of 7-Nitroquinoline-5-carboxylic acid

-

The 7-Nitroquinoline-5-carboxylic acid is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

A reducing agent, for instance, tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, is added to the solution.

-

The reaction mixture is heated under reflux or stirred at room temperature until the reduction is complete, as monitored by TLC.

-

After the reaction, the mixture is cooled and made alkaline with a base (e.g., sodium hydroxide or sodium carbonate solution).

-

The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.

-

The final product can be purified by column chromatography or recrystallization.

Potential Applications as a Fluorescent Sensor

Aminoquinoline derivatives are well-known for their fluorescent properties and their ability to act as chemosensors for metal ions. The presence of both an amino group (a potential coordination site) and a carboxylic acid group (another potential coordination site and a modulator of solubility and electronic properties) suggests that this compound could function as a fluorescent sensor.

Hypothesized Signaling Pathway for Metal Ion Detection

The mechanism of fluorescence sensing often involves the binding of a metal ion to the fluorophore, leading to a change in its photophysical properties, such as fluorescence quenching or enhancement. This can be due to processes like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF).

Caption: Hypothesized mechanism of metal ion sensing by this compound.

Representative Experimental Protocol: Fluorescence Titration

This protocol describes a general method for evaluating the fluorescent sensing capabilities of a compound.

-

Preparation of Stock Solutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1 mM.

-

Stock solutions of various metal perchlorates or chlorides (e.g., Zn²⁺, Cu²⁺, Fe³⁺, etc.) are prepared in deionized water or the same solvent as the sensor at a concentration of 10 mM.

-

-

Fluorescence Measurements:

-

A solution of the sensor is prepared by diluting the stock solution in a buffered aqueous solution (e.g., HEPES or Tris-HCl buffer at a specific pH) to a final concentration of 10 µM.

-

The fluorescence emission spectrum of the sensor solution is recorded using a spectrofluorometer at an appropriate excitation wavelength (which would be determined from the absorption spectrum).

-

Aliquots of the metal ion stock solutions are incrementally added to the sensor solution.

-

After each addition, the solution is mixed thoroughly, allowed to equilibrate, and the fluorescence emission spectrum is recorded.

-

-

Data Analysis:

-

The changes in fluorescence intensity at the emission maximum are plotted against the concentration of the added metal ion.

-

The binding constant and stoichiometry of the sensor-metal complex can be determined by fitting the titration data to appropriate binding models (e.g., Benesi-Hildebrand plot).

-

The selectivity of the sensor is assessed by performing similar titrations with a range of different metal ions.

-

Conclusion

This compound represents a promising but underexplored molecule with significant potential, particularly as a building block for fluorescent materials and bioactive compounds. While a dedicated entry in chemical databases is not yet apparent, its synthesis is feasible through established chemical transformations. Future research focused on the synthesis, characterization, and application of this compound will be crucial in unlocking its full potential for the scientific community. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and developers to begin their exploration of this intriguing molecule.

An In-depth Technical Guide to the Synthesis of 7-Aminoquinoline-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 7-aminoquinoline-5-carboxylic acid, a key intermediate in the development of fluorescent probes and pharmacologically active compounds. This document outlines a multi-step synthesis beginning with the Skraup reaction to form the quinoline core, followed by nitration and subsequent reduction to yield the target molecule. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to assist researchers in the practical application of this synthesis.

Overview of the Synthetic Pathway

The synthesis of this compound is proposed to proceed via a three-step sequence, as illustrated below. This pathway leverages established reactions in heterocyclic chemistry to construct the quinoline scaffold and introduce the desired functional groups in a regioselective manner.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, including quantitative data where available from literature precedents.

Step 1: Synthesis of Quinoline-5-carboxylic Acid via Skraup Reaction

The Skraup reaction is a classic method for synthesizing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1] In this case, 3-aminobenzoic acid is used as the aniline derivative. The reaction with m-substituted anilines can lead to a mixture of 5- and 7-substituted quinolines. For 3-aminobenzoic acid, the major product is quinoline-5-carboxylic acid, with a smaller amount of the quinoline-7-carboxylic acid isomer being formed in a reported ratio of approximately 5:1.[2]

Experimental Protocol:

A mixture of 3-aminobenzoic acid, glycerol, and a mild oxidizing agent (such as nitrobenzene or arsenic acid) is heated in the presence of concentrated sulfuric acid.[1][3] Ferrous sulfate is often added to moderate the otherwise vigorous reaction.[1]

-

Reactants:

-

3-Aminobenzoic acid

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (oxidizing agent)

-

Ferrous sulfate (moderator)

-

-

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, carefully add concentrated sulfuric acid to a mixture of 3-aminobenzoic acid, glycerol, and ferrous sulfate.

-

Add nitrobenzene to the mixture.

-

Heat the mixture gently. Once the reaction begins, the exothermic process may be sufficient to maintain boiling.[4]

-

After the initial vigorous reaction subsides, continue to heat the mixture under reflux for several hours to ensure complete reaction.

-

After cooling, the reaction mixture is poured into a large volume of water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

-

Purification: The isomeric products, quinoline-5-carboxylic acid and quinoline-7-carboxylic acid, can be separated based on their differing acidities or by fractional crystallization.[2] General purification methods for carboxylic acids involve dissolution in an alkaline solution, extraction of impurities, followed by acidification to precipitate the purified acid.[5]

Quantitative Data:

| Product | Isomer Ratio | Reported Yield |

| Quinoline-5-carboxylic Acid | ~5 | Not Specified |

| Quinoline-7-carboxylic Acid | ~1 | Not Specified |

Table 1: Product distribution of the Skraup reaction with 3-aminobenzoic acid.[2]

Caption: Skraup reaction of 3-aminobenzoic acid to yield isomeric quinoline carboxylic acids.

Step 2: Nitration of Quinoline-5-carboxylic Acid

The nitration of the quinoline ring typically occurs on the benzene ring. The directing effects of the existing carboxylic acid group at the 5-position and the quinoline nitrogen will influence the position of the incoming nitro group. Electrophilic substitution on the quinolinium ion, which is the reactive species under strong acidic conditions, is generally directed to the 5- and 8-positions.[6] With the 5-position blocked, nitration is anticipated to occur at other positions, with the 7-position being a plausible target.

Experimental Protocol:

-

Reactants:

-

Quinoline-5-carboxylic acid

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

-

-

Procedure:

-

Dissolve quinoline-5-carboxylic acid in cold, concentrated sulfuric acid.

-

Cool the mixture in an ice bath.

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise while maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the crude nitro-substituted product.

-

Filter the precipitate, wash with water until neutral, and dry.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent.

Quantitative Data:

Step 3: Reduction of 7-Nitroquinoline-5-carboxylic Acid

The final step involves the reduction of the nitro group to an amino group. This is a common and high-yielding transformation. Several reducing agents can be employed, with tin(II) chloride in an acidic medium being a classic and effective method for the selective reduction of aromatic nitro groups.[7][8] Catalytic hydrogenation is also a viable, and often cleaner, alternative.[9]

Experimental Protocol (using Tin(II) Chloride):

-

Reactants:

-

7-Nitroquinoline-5-carboxylic acid

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid

-

Sodium hydroxide (for neutralization)

-

-

Procedure:

-

Suspend 7-nitroquinoline-5-carboxylic acid in a suitable solvent, such as ethanol or ethyl acetate.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

-

Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide to precipitate the tin salts.

-

The product, this compound, may be soluble in the aqueous phase under basic conditions. The pH should be carefully adjusted to the isoelectric point to precipitate the amino acid.

-

Filter the product, wash with water, and dry.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol.

Quantitative Data:

Reductions of aromatic nitro compounds to anilines using tin(II) chloride are generally high-yielding, often exceeding 80-90%, though specific data for this substrate requires experimental determination.

Caption: Experimental workflow for the reduction of the nitro group.

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

Spectroscopic Data:

-

Infrared (IR) Spectroscopy:

-

The IR spectrum is expected to show characteristic broad O-H stretching vibrations for the carboxylic acid group around 2500-3300 cm⁻¹.[10][11]

-

A strong C=O stretching vibration for the carboxylic acid will appear around 1710-1760 cm⁻¹.[10][11]

-

N-H stretching vibrations for the primary amine will be observed in the region of 3300-3500 cm⁻¹.

-

C-N stretching and N-H bending vibrations will also be present.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the quinoline ring. The acidic proton of the carboxylic acid will typically appear as a broad singlet at a downfield chemical shift (around 12 ppm).[10][11] The protons of the amino group will also give rise to a signal whose chemical shift can be concentration-dependent.

-

¹³C NMR: The carboxyl carbon will have a characteristic resonance in the downfield region of the spectrum (165-185 ppm).[10][11] The aromatic carbons of the quinoline ring will appear in the typical aromatic region.

-

Physicochemical Properties:

-

Appearance: Expected to be a crystalline solid.[12]

-

Solubility: Likely to be sparingly soluble in water and common organic solvents, but soluble in acidic and basic aqueous solutions. Quinoline-5-carboxylic acid is slightly soluble in water.[13]

Conclusion

The synthesis of this compound can be effectively achieved through a three-step process involving a Skraup reaction, nitration, and reduction. While the Skraup reaction provides a direct route to the quinoline-5-carboxylic acid core, careful control of reaction conditions and effective purification methods are necessary to isolate the desired isomer. The subsequent nitration and reduction steps are standard transformations in organic synthesis. This guide provides a foundational framework for researchers to produce this valuable compound for further applications in drug discovery and materials science. Experimental optimization of each step is recommended to achieve optimal yields and purity.

References

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]

- 2. 88. The Skraup reaction with m-substituted anilines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Tin(II) chloride - Wikipedia [en.wikipedia.org]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 12. Page loading... [guidechem.com]

- 13. Quinoline-5-carboxylic acid, 97+% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide on 7-Aminoquinoline-5-carboxylic acid: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Aminoquinoline-5-carboxylic acid is a heterocyclic organic compound featuring a quinoline scaffold, a functionality prevalent in a wide array of biologically active molecules. The presence of both an amino group and a carboxylic acid moiety suggests its potential as a versatile building block in medicinal chemistry and a candidate for drug discovery programs. This technical guide provides a comprehensive overview of the known and predicted properties of this compound, a plausible synthetic route with detailed experimental protocols for analogous reactions, and an exploration of its potential biological activities and associated signaling pathways based on the established pharmacology of related aminoquinoline derivatives.

Core Properties of this compound

Due to the limited availability of direct experimental data for this compound, the following properties are a consolidation of data from structurally related compounds, namely 7-aminoquinoline and quinoline-5-carboxylic acid, and theoretical predictions.

Physicochemical Properties

The physicochemical properties of this compound are presented in Table 1. These values are estimated based on the properties of its parent molecules and general chemical principles.

| Property | Predicted Value | Remarks |

| Molecular Formula | C₁₀H₈N₂O₂ | - |

| Molecular Weight | 188.18 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a crystalline solid | Based on similar aromatic carboxylic acids. |

| Melting Point | >200 °C (decomposes) | Aromatic amino acids often have high melting points. |

| Boiling Point | Not available | Likely to decompose before boiling at atmospheric pressure. |

| Solubility | Sparingly soluble in water and non-polar organic solvents. Soluble in DMSO and DMF. | The amphoteric nature of the molecule suggests limited solubility in neutral water, but it should be soluble in acidic or basic aqueous solutions. |

| pKa | ~4-5 (carboxylic acid), ~5-6 (amino group) | Estimated based on the pKa of quinoline and benzoic acid derivatives. |

Spectral Data

The predicted spectral characteristics for this compound are summarized in Table 2. These are based on the typical spectral features of the quinoline ring, aromatic amines, and aromatic carboxylic acids.[1]

| Spectroscopy | Predicted Spectral Features |

| ¹H NMR | Aromatic protons on the quinoline ring (7-9 ppm), a broad singlet for the amino protons, and a broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | Aromatic carbons (110-150 ppm), a carbonyl carbon from the carboxylic acid (~170 ppm). |

| IR Spectroscopy | N-H stretching of the amino group (~3300-3500 cm⁻¹), O-H stretching of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretching of the carboxylic acid (~1700 cm⁻¹), and C=C/C=N stretching of the quinoline ring (~1500-1600 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak at m/z 188. Subsequent fragmentation would likely involve the loss of H₂O, CO, and CO₂.[2] |

Synthesis and Experimental Protocols

A plausible synthetic route for this compound, while not explicitly reported in the literature, can be devised from commercially available starting materials using well-established synthetic methodologies for the functionalization of quinoline systems. A potential synthetic workflow is outlined below.

Proposed Synthetic Workflow

A logical approach to the synthesis of this compound would involve the introduction of the amino group onto a pre-existing quinoline-5-carboxylic acid scaffold, or vice versa. A likely route would start with a di-halogenated quinoline, allowing for sequential functionalization.

Key Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, the following are detailed methodologies for the key reactions that would be employed, based on similar transformations reported in the literature.

The Suzuki cross-coupling reaction is a versatile method for forming carbon-carbon bonds. In the context of this synthesis, it could be used to introduce a precursor to the carboxylic acid group.

General Procedure:

-

To a reaction vessel, add the halo-quinoline (1.0 eq.), the boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.).[3]

-

The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

A suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added.

-

The reaction mixture is heated, typically between 80-120 °C, and monitored by TLC or LC-MS until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of carbon-nitrogen bonds, making it ideal for introducing the amino group onto the quinoline ring.[4]

General Procedure:

-

A reaction flask is charged with the halo-quinoline derivative (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.), and a strong base such as sodium tert-butoxide (1.4 eq.).[5]

-

The flask is evacuated and backfilled with an inert gas.

-

The amine source (e.g., benzophenone imine as an ammonia surrogate, 1.2 eq.) and a dry, degassed solvent (e.g., toluene or dioxane) are added.

-

The reaction is heated to 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic extracts are combined, washed, dried, and concentrated.

-

Purification of the product is typically achieved by column chromatography.

Biological Activity and Potential Applications

While there is no specific biological data for this compound, the aminoquinoline scaffold is a well-established pharmacophore with a broad range of biological activities.[6]

Predicted Biological Profile

Based on the known activities of related compounds, this compound could potentially exhibit the following biological effects:

-

Antiproliferative and Anticancer Activity: Many quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7] The mechanism often involves the inhibition of key signaling pathways involved in cell growth and proliferation.

-

Anti-inflammatory Activity: Quinoline-related carboxylic acids have been shown to possess anti-inflammatory properties.[7]

-

Antimicrobial and Antimalarial Activity: The 4-aminoquinoline scaffold is the basis for several antimalarial drugs, such as chloroquine. While this is a 7-aminoquinoline, the general structural motif suggests potential antimicrobial properties.

Potential Signaling Pathway Involvement

Aminoquinolines are known to act as lysosomotropic agents, accumulating in acidic organelles like lysosomes and disrupting their function. This can lead to the inhibition of autophagy, a cellular recycling process that is often upregulated in cancer cells to promote survival. By inhibiting autophagy, aminoquinolines can sensitize cancer cells to chemotherapy.

Furthermore, some quinoline derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its structural features suggest a range of potential biological activities that are highly relevant to current drug discovery efforts, particularly in oncology and infectious diseases. The synthetic pathways to access this molecule are well-precedented, relying on robust and versatile cross-coupling methodologies. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential. This technical guide serves as a foundational resource to stimulate and guide such future research endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. chempap.org [chempap.org]

- 3. ijsrp.org [ijsrp.org]

- 4. Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds – ScienceOpen [scienceopen.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Aminoquinoline Carboxylic Acid and Carboxamide Derivatives as Biologically Active Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic placement of amino and carboxylic acid or carboxamide functionalities on this scaffold gives rise to a class of compounds with a broad spectrum of biological activities. While the specific substitution pattern of 7-aminoquinoline-5-carboxylic acid and its derivatives remains a largely unexplored area of chemical space, this guide will provide an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of closely related aminoquinoline carboxylic acid and carboxamide derivatives. The principles and experimental protocols detailed herein offer a solid foundation for researchers interested in the design and development of novel therapeutics based on this versatile pharmacophore.

Synthetic Strategies

The synthesis of aminoquinoline carboxylic acid and carboxamide derivatives typically involves the construction of the quinoline core, followed by the introduction or modification of the amino and carboxyl functionalities.

General Synthesis of Quinoline Carboxylic Acids

A common route to quinoline-4-carboxylic acids is the Doebner-von Miller reaction, which involves the condensation of an aniline, an α,β-unsaturated aldehyde or ketone, and pyruvic acid. Subsequent modifications can then be carried out to introduce an amino group at the desired position.

Amidation of Quinoline Carboxylic Acids

The conversion of the carboxylic acid to a carboxamide is a key step in the synthesis of many biologically active derivatives. This is typically achieved through standard peptide coupling protocols.

Experimental Protocol: General Procedure for the Amidation of a Quinoline Carboxylic Acid

-

Activation of the Carboxylic Acid: To a solution of the quinoline carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), is added a coupling agent (1.1-1.5 equivalents) such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), and a base (1.5-2 equivalents) like triethylamine (TEA) or diisopropylethylamine (DIPEA). The mixture is stirred at room temperature for 15-30 minutes.

-

Addition of the Amine: The desired amine (1.1-1.2 equivalents) is then added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 2-24 hours).

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an aqueous acid solution (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired amide.

Biological Activities and Structure-Activity Relationships (SAR)

Aminoquinoline carboxylic acid and carboxamide derivatives have demonstrated a wide range of biological activities, with anticancer and antimalarial properties being the most prominent.

Anticancer Activity

Numerous studies have highlighted the potential of quinoline carboxamides as anticancer agents. The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases and topoisomerases.

Table 1: Anticancer Activity of Selected Quinoline Carboxamide Derivatives

| Compound Series | Target | Key SAR Observations | IC50 Range |

| 2-Aminoquinoline-3-carboxamides | PDGFR | The nature and position of substituents on the anilino moiety at the 2-position significantly influence activity. | Micromolar to nanomolar |

| 4-Aminoquinoline-3-carboxamides | Bruton's Tyrosine Kinase (BTK) | The 4-aminoquinoline scaffold serves as a hinge-binder. Modifications to the carboxamide side chain modulate potency and selectivity. | Nanomolar |

| Quinoline-4-carboxamides | Topoisomerase | The planarity of the quinoline ring system is crucial for DNA intercalation. | Micromolar |

| Quinoline-6-carboxamides | Ectonucleotidases | The substitution pattern on the carboxamide nitrogen is critical for potent inhibition. | Sub-micromolar |

Signaling Pathway: Inhibition of Receptor Tyrosine Kinases

A common mechanism of action for anticancer quinoline derivatives is the inhibition of receptor tyrosine kinases (RTKs) like the Platelet-Derived Growth Factor Receptor (PDGFR). By binding to the ATP-binding site of the kinase domain, these inhibitors block the downstream signaling pathways that promote cell proliferation and survival.

Antimalarial Activity

The 4-aminoquinoline scaffold is the cornerstone of several important antimalarial drugs, including chloroquine. The mechanism of action is believed to involve the inhibition of hemozoin formation in the parasite's digestive vacuole.

Table 2: Antimalarial Activity of 4-Aminoquinoline Derivatives

| Substitution Position | Moiety | Effect on Activity |

| 7-position | Chloro | Essential for high potency. |

| 4-position | Amino group with a dialkylaminoalkyl side chain | Crucial for activity. |

| 3-position | Methyl | Decreases activity. |

| 8-position | Methyl | Abolishes activity. |

Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)

-

Parasite Culture: Plasmodium falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

-

Drug Preparation: Test compounds are serially diluted in DMSO and then further diluted in culture medium.

-

Assay Plate Preparation: In a 96-well plate, parasitized erythrocytes are incubated with the test compounds at various concentrations for 72 hours.

-

Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye, which intercalates with DNA, is added.

-

Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Conclusion and Future Directions

Aminoquinoline carboxylic acid and carboxamide derivatives represent a rich source of biologically active compounds with significant therapeutic potential, particularly in the areas of oncology and infectious diseases. While the specific this compound scaffold remains underexplored, the structure-activity relationships and mechanistic insights gleaned from related series provide a valuable roadmap for the design of novel derivatives. Future research in this area could focus on the synthesis and evaluation of a diverse library of 7-amino-5-carboxamidoquinolines to probe their potential as kinase inhibitors, antiparasitic agents, or modulators of other biological targets. The detailed experimental protocols and conceptual frameworks presented in this guide are intended to facilitate these future drug discovery efforts.

7-Aminoquinoline-5-carboxylic Acid: A Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-aminoquinoline-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document summarizes the available literature on its synthesis, key chemical properties, and burgeoning applications, with a focus on its potential in drug discovery and development.

Core Synthesis and Chemical Properties

This compound belongs to the quinoline class of compounds, which are known for their broad range of biological activities. While a specific, detailed synthetic protocol for this compound is not extensively detailed in the reviewed literature, a general synthetic approach can be extrapolated from established methods for quinoline-4-carboxylic acid synthesis, such as the Doebner-von Miller reaction or the Gould-Jacobs reaction, followed by amination and carboxylation at the desired positions.

A representative synthetic workflow is outlined below:

Spectroscopic Data of Related Quinoline Carboxylic Acids

Due to the limited availability of specific spectroscopic data for this compound in the reviewed literature, the following table presents data for structurally related quinoline carboxylic acid derivatives to provide a reference for characterization.

| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | Mass Spec (m/z) | Reference |

| Quinoline-4-carboxylic acid | 7.6-8.9 (m, Ar-H), 13.5 (s, 1H, COOH) | 120-150 (Ar-C), 168.0 (C=O) | 173.17 [M+H]+ | N/A |

| 2-Aminoquinoline-3-carboxylic acid derivatives | 6.8-8.9 (m, Ar-H), 3.8 (s, 3H, OCH3) | 110-160 (Ar-C), 167.0 (C=O), 55.0 (OCH3) | 219 [M+H]+ for methoxy derivative | [1] |

| 8-Amino-Quinoline Amides | 1.4-10.1 (m, various protons) | 15.0-217.7 (various carbons) | 581.41 [M+H]+ for triterpenoid amide | [2][3] |

Potential Applications in Drug Discovery

Quinoline derivatives have a rich history in drug discovery, with notable examples including the antimalarial drug chloroquine. The unique arrangement of the amino and carboxylic acid functional groups on the quinoline scaffold of this compound suggests its potential for diverse biological activities.

Antiproliferative and Anti-inflammatory Activity

While specific studies on the antiproliferative activity of this compound are limited, various quinoline-5,8-diones and styrylquinolinecarboxylic acids have demonstrated antiproliferative effects comparable to cisplatin against certain leukemia cell lines.[4] Furthermore, several quinoline-related carboxylic acid derivatives have shown significant anti-inflammatory properties in cellular assays.[5] The presence of both a hydrogen bond donor (amino group) and acceptor (carboxylic acid) in this compound makes it a compelling scaffold for designing inhibitors that target enzymes or receptors implicated in cancer and inflammation.

The following table summarizes the reported antiproliferative activity of some quinoline carboxylic acid derivatives.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Quinoline-5,8-diones | P388 leukemia | Comparable to cisplatin | |

| 2,4-disubstituted quinoline-3-carboxylic acids | MCF-7, K562 | Micromolar range | [6] |

| Aminoquinoline derivatives | MCF-7, H460, HCT 116 | Low micromolar range | |

| Quinoline-3-carboxylic acid derivatives (as CK2 inhibitors) | - | 0.65 - 18.2 | [7] |

Experimental Protocol: In Vitro Antiproliferation Assay (MTT Assay) - A General Procedure

The following is a generalized protocol for assessing the antiproliferative activity of compounds like this compound, based on common practices in the field.[8]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT 116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The test compound (e.g., this compound derivatives) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48-72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: The plates are incubated for a few hours, during which viable cells metabolize MTT into purple formazan crystals. A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is then added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Application as a Fluorescent Chemosensor

The inherent fluorescence of the quinoline core, coupled with the coordinating amino and carboxylic acid groups, makes this compound a promising candidate for the development of fluorescent chemosensors for metal ions.[9] The principle behind this application often involves a "turn-on" or "turn-off" fluorescence response upon binding of a specific metal ion.

In a typical mechanism, the free ligand may exhibit quenched fluorescence due to processes like Photoinduced Electron Transfer (PET). Upon binding to a target metal ion, conformational changes can inhibit these quenching pathways, leading to a significant enhancement in fluorescence intensity (Chelation-Enhanced Fluorescence, CHEF). This change in fluorescence can be quantitatively correlated to the concentration of the metal ion.

Experimental Protocol: Fluorescent Titration for Metal Ion Sensing - A General Procedure

The following is a generalized protocol for evaluating the metal ion sensing capabilities of a fluorescent probe like this compound.[10]

-

Stock Solutions: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in a suitable solvent like methanol or DMSO) and stock solutions of various metal perchlorates or chlorides (e.g., 10 mM in water or the same solvent as the probe).

-

Titration Experiment: In a series of cuvettes, place a fixed concentration of the fluorescent probe (e.g., 10 µM). To each cuvette, add increasing concentrations of the metal ion of interest.

-

Fluorescence Measurements: Record the fluorescence emission spectrum of each solution after each addition of the metal ion, using a suitable excitation wavelength.

-

Selectivity Study: To assess the selectivity of the probe, repeat the fluorescence measurement with a range of other metal ions at a fixed concentration.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding stoichiometry (e.g., using a Job's plot) and the binding constant. The limit of detection (LOD) can be calculated based on the signal-to-noise ratio.

Conclusion

This compound is a versatile scaffold with significant potential in both drug discovery and materials science. While the available literature provides a solid foundation for its synthesis and potential applications, further research is warranted to fully elucidate its biological activities and optimize its properties as a fluorescent chemosensor. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers embarking on studies involving this promising molecule.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiproliferative evaluation of various aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound [myskinrecipes.com]

- 10. A highly selective “turn-on” fluorescent chemosensor based on 8-aminoquinoline for detection of Zn2+ - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The Discovery and Development of 7-Aminoquinoline Derivatives: A Technical Guide

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents and functional molecules. Among its many derivatives, the 7-aminoquinoline core has emerged as a particularly versatile platform for drug discovery and bioimaging. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of 7-aminoquinoline derivatives, tailored for researchers, scientists, and drug development professionals.

Synthetic Pathways to 7-Aminoquinolines

The synthesis of 7-aminoquinolines can be achieved through various chemical strategies, each offering distinct advantages in terms of efficiency, selectivity, and substrate scope. Key methodologies are detailed below.

Catalyst-Free Condensation for 2,4-Disubstituted 7-Aminoquinolines

A highly selective and efficient catalyst-free synthesis has been developed for 2,4-disubstituted 7-aminoquinolines. This method involves the reaction of m-phenylenediamine with unsymmetrical 1,3-diketones containing a trifluoromethyl group. The strong electron-withdrawing nature of the trifluoromethyl group directs the condensation reaction, avoiding the need for strong acid or metal catalysts and proceeding at moderate temperatures.[1]

Experimental Protocol:

-

A solution of the 2-substituted vinamidinium salt (1.0 mmol) is prepared in acetonitrile (7.0 ml).

-

Acetic acid (1 ml) is added to the solution.

-

The resulting solution is heated to 80°C.

-

This heated solution is gradually added to a solution of 1,3-diaminobenzene (1.0 mmol) in acetonitrile (3.0 ml).

-

The mixture is refluxed at 80°C for 4 hours.

-

Distilled water (20 ml) is added to the mixture, causing the product to precipitate.

-

The precipitate is collected, washed with diethyl ether (3 x 10 ml), and dried to yield the 7-aminoquinoline derivative.[2]

Synthesis from Vinamidinium Salts

Novel 7-aminoquinoline derivatives can be synthesized by reacting 2-substituted vinamidinium salts with 1,3-diaminobenzene. This method provides a straightforward route to a variety of 7-aminoquinolines in fair yields (42-70%). The vinamidinium salts are themselves prepared from acetic acids via Vilsmeier-Arnold formylation.[2]

Parallel Synthesis via Metal-Assisted Coupling

For the generation of diverse libraries of 7-substituted 4-aminoquinolines, a parallel synthetic approach employing metal-assisted coupling reactions is highly effective. This strategy utilizes Ullmann, Suzuki, and Negishi reactions to couple a 4-aminoquinoline core with a variety of building blocks, including phenols, boronic acids, and alkyl/benzyl zinc halides.[3]

Experimental Protocol (General for Metal-Assisted Coupling):

-

Ullmann Reaction: Phenols are coupled with the quinoline core in the presence of CuI, Cs2CO3, a suitable ligand, in 1,4-dioxane with 4 Å molecular sieves, and refluxed for 24 hours.

-

Suzuki Reaction: Boronic acids are coupled using PdCl2(dppf) as a catalyst with Cs2CO3 in toluene with 4 Å molecular sieves at 100°C for 24 hours.

-

Negishi Reaction: Zinc halides are coupled using Pd(PPh3)4 in THF and refluxed for 16 hours.[3]

Applications of 7-Aminoquinoline Derivatives

The unique structural and electronic properties of 7-aminoquinolines have led to their investigation in several key areas of biomedical research.

Antimalarial Agents

The 4-aminoquinoline scaffold, particularly the 7-chloro-4-aminoquinoline core, has been a mainstay in antimalarial therapy for decades, with chloroquine being a prominent example.[4][5] Research has focused on modifying this core to overcome drug resistance.

Mechanism of Action: 4-aminoquinolines are thought to exert their antimalarial effect by accumulating in the parasite's acidic food vacuole. Here, they interfere with the detoxification of heme, a byproduct of hemoglobin digestion. Specifically, they inhibit the formation of hemozoin (malaria pigment), leading to a buildup of toxic free heme that damages parasite membranes and leads to its death.[4][6]

Quantitative Data on Antimalarial Activity:

| Compound/Subset | P. falciparum Strain | IC50 / EC50 (nM) | Cytotoxicity (EC50, HepG2) | Selectivity Index |

| Biaryl-containing subset | K1 (CQ-resistant) | < 50 | 3–15 µM | > 100-fold |

| Compound 7g | CQ-S | 3.27 - 25.1 | - | - |

| CQ-R | 9.79 - 167.4 | - | - | |

| Compounds 4b, 4g, 4i, 12 | P. falciparum | 0.014–5.87 µg/mL (Excellent) | - | - |

| Lead Molecule 18 | W2 (CQ-resistant) | 5.6 | - | - |

| Lead Molecule 4 | W2 (CQ-resistant) | 17.3 | - | - |

| Chloroquine (Reference) | W2 (CQ-resistant) | 382 | - | - |

Data compiled from multiple studies.[3][5][7][8]

Anticancer Agents

Certain 7-aminoquinoline derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[9][10] Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways that are crucial for cancer cell growth and survival.[11][12] For instance, they have been shown to interfere with pathways like the PI3K/Akt/mTOR pathway, induce cell cycle arrest, and trigger apoptosis.[12]

Quantitative Data on Anticancer Activity:

| Compound | Cancer Cell Line | IC50 |

| 7-chloro-4-quinolinylhydrazone derivatives | SF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF7, MDA-MB468 (Breast) | Most active of series |

| 7-chloro-4-aminoquinoline-benzimidazole hybrids | Leukemia and Lymphoma cell lines | 0.2 to >100 µM |

Data compiled from multiple studies.[9][10][13]

Fluorescent Probes for Bioimaging

The incorporation of both an amino group (electron-donating) and a trifluoromethyl group (electron-withdrawing) into the quinoline scaffold gives rise to strong intramolecular charge-transfer (ICT) fluorescence.[1] This property results in large Stokes shifts and solvatochromic fluorescent emissions, making these compounds excellent candidates for fluorescent probes. Certain derivatives have been found to specifically target the Golgi apparatus in various cell lines, enabling high-resolution imaging of this organelle in live cells using both one- and two-photon fluorescence microscopy.[1]

Optical Properties of Trifluoromethyl-Substituted 7-Aminoquinolines:

| Solvent | Absorption λmax (nm) |

| n-hexane | 365–368 |

| Methanol | 389–399 |

These compounds exhibit strong absorption in the near UV to blue light region with a gradual bathochromic shift as solvent polarity increases.[1]

Future Directions

The discovery of 7-aminoquinoline derivatives continues to be a vibrant area of research. Future efforts will likely focus on:

-

Expanding Chemical Diversity: Developing new synthetic methodologies to access novel analogs with improved potency and selectivity.

-

Multi-Targeting Agents: Designing hybrid molecules that can simultaneously modulate multiple biological targets, particularly in the context of complex diseases like cancer and malaria.

-

Advanced Imaging Probes: Fine-tuning the photophysical properties of fluorescent derivatives for super-resolution microscopy and in vivo imaging applications.

-

Neuroprotective Agents: Further exploring the potential of 7-aminoquinoline derivatives as activators of nuclear receptors like Nurr1 for the treatment of neurodegenerative diseases such as Parkinson's.[14]

References

- 1. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of Quinoline Carboxylic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. When functionalized with a carboxylic acid, this core structure gives rise to a class of compounds known as quinoline carboxylic acids, which exhibit a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the anticancer, anti-inflammatory, antiviral, and antimicrobial properties of these compounds, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Quinoline carboxylic acids have emerged as a significant class of anticancer agents, operating through various mechanisms of action. Their efficacy has been demonstrated against a range of cancer cell lines.

Mechanism of Action

The anticancer effects of quinoline carboxylic acids are often attributed to their ability to interfere with crucial cellular processes, including:

-

Inhibition of Dihydroorotate Dehydrogenase (DHODH): This enzyme is a key player in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in rapidly proliferating cancer cells.[1] Brequinar sodium, a notable example, is a potent inhibitor of DHODH.[1]

-

Pim-1 Kinase Inhibition: Pim-1 kinase, a serine/threonine kinase, is overexpressed in several human cancers and plays a role in cell survival and proliferation. Certain quinoline-2-carboxamides and 2-styrylquinolines have been identified as Pim-1 kinase inhibitors.

-

Tubulin Polymerization Inhibition: Microtubules are critical components of the cytoskeleton and the mitotic spindle. Disruption of their dynamics can lead to cell cycle arrest and apoptosis. Some indole quinoline hybrid derivatives have shown potent anti-tubulin activity.

-

Topoisomerase Inhibition: These enzymes are essential for managing DNA topology during replication and transcription. Certain quinoline analogues act as DNA intercalating agents and inhibit topoisomerase II.

-

EGFR/HER-2 Dual-Target Inhibition: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key targets in cancer therapy. Novel quinoline-based derivatives have been designed as dual inhibitors of these receptors.

Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various quinoline carboxylic acid derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-2-carboxylic acid | HeLa (cervical) | Significant cytotoxicity | [2] |

| Quinoline-3-carboxylic acid | MCF7 (breast) | Remarkable growth inhibition | [2][3] |

| Quinoline-4-carboxylic acid | MCF7 (breast) | Remarkable growth inhibition | [2][3] |

| Kynurenic acid (hydrate) | MCF7 (breast) | Remarkable growth inhibition | [2][3] |

| 1,2-dihydro-2-oxo-4-quinoline carboxylic acid | MCF7 (breast) | Remarkable growth inhibition | [2][3] |

| Quinoline-4-carboxylic acid-chalcone hybrid (4d) | A375 (melanoma) | 5.0 | |

| Quinoline-4-carboxylic acid-chalcone hybrid (4h) | A375 (melanoma) | 6.8 | |

| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g) | Various human tumor cell lines | < 1.0 | [4] |

| Quinoline-2-carboxylic acid aryl ester | PC3 (prostate) | 26 µg/mL | [5] |

| Quinoline-metronidazole derivatives | Leishmania donovani | - | [6] |

Anti-inflammatory Activity

Quinoline carboxylic acids have demonstrated significant anti-inflammatory properties, often through the modulation of key inflammatory pathways.

Mechanism of Action

The anti-inflammatory effects are primarily mediated by:

-

Inhibition of NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and mediators. Quinoline-4-carboxylic acid has been shown to inhibit NF-κB.

-

Downregulation of T-cell Function: Some substituted quinoline carboxylic acids have been found to suppress T-cell function, which plays a central role in inflammatory responses.

-

COX Inhibition: Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Quinolines with a carboxylic acid moiety have shown COX-inhibitory activity.[7][8]

Quantitative Data: Anti-inflammatory Activity

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinity | [2][3] |

| Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinity | [2][3] |

| CL 306 ,293 | Adjuvant arthritis in rats (oral dose) | 1.5 - 3.0 mg/kg/day | |

| CL 306 ,293 | Delayed type hypersensitivity in dogs (oral dose) | 0.25 mg/kg/day |

Antiviral Activity

The antiviral potential of quinoline carboxylic acids is a growing area of research, with promising activity against a range of viruses.

Mechanism of Action

A primary mechanism for the antiviral activity of these compounds is the inhibition of human dihydroorotate dehydrogenase (DHODH) . By inhibiting this host enzyme, the synthesis of pyrimidines is disrupted, which is essential for viral RNA and DNA replication.[9] This host-targeting mechanism is advantageous as it may reduce the likelihood of developing viral resistance.[9]

Quantitative Data: Antiviral Activity

| Compound/Derivative | Virus | Cell Line | EC50 | Reference |

| 4-Quinoline carboxylic acid analogue (C44) | Vesicular Stomatitis Virus (VSV) | MDCK | 1.9 nM | [9] |

| 4-Quinoline carboxylic acid analogue (C44) | WSN-Influenza | MDCK | 41 nM | [9] |

| 4-Quinoline carboxylic acid analogue (C12) | Vesicular Stomatitis Virus (VSV) | MDCK | 0.110 µM | [9] |

| Chloroquine | SARS-CoV-2 | Caco-2 | 12.7 µM | [10] |

| Hydroxychloroquine | SARS-CoV-2 | Caco-2 | - | [11] |

| Quinoline compound 1 | SARS-CoV-2 | Vero 76 | 1.5 µM | [10] |

| Quinoline compound 2 | SARS-CoV-2 | Caco-2 | 5.9 µM | [10] |

Antimicrobial Activity

Quinoline carboxylic acids have a long history as antimicrobial agents, with fluoroquinolones being a well-established class of antibiotics.

Mechanism of Action

The primary antibacterial mechanism is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair. The 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is crucial for this activity.[12]

Quantitative Data: Antimicrobial Activity

| Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Norfloxacin | Enteric gram-negative bacteria, P. aeruginosa, Gram-positive bacteria | Potent activity | [13] |

| Ciprofloxacin | Enteric gram-negative bacteria, P. aeruginosa, Gram-positive bacteria | Potent activity | [13] |

| Ofloxacin | Enteric gram-negative bacteria, P. aeruginosa, Gram-positive bacteria | Potent activity | [13] |

| Novel quinoline derivatives (2 & 6) | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | 3.12 - 50 | [14] |

| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a4) | Staphylococcus aureus | 64 | [15] |

| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a7) | Escherichia coli | 128 | [15] |

| 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids | Gram-negative microorganisms, Staphylococcus aureus | Comparable to N-ethyl derivatives | [16] |

Structure-Activity Relationships (SAR)

The biological activity of quinoline carboxylic acids is highly dependent on the nature and position of substituents on the quinoline ring.

-

Anticancer Activity: For DHODH inhibition, bulky hydrophobic substituents at the C(2) position, a carboxylic acid at the C(4) position, and appropriate substitutions on the benzo portion of the quinoline ring are critical.[1] For antiproliferative activity, a large alkoxy substituent at the C-7 position and an amino side chain at the C-4 position are beneficial.[4]

-

Anti-inflammatory Activity: A carboxamide moiety can lead to TRPV1 antagonism, while a carboxylic acid group is associated with COX inhibition.[7][8] Aniline at C-4 and an aryl group at C-8 can result in PDE4 inhibition.[7][8]

-

Antiviral Activity: For DHODH inhibition, a free carboxylic acid at C-4, a large hydrophobic group at C-2, and an electron-withdrawing group at C-7 are important pharmacophoric elements.

-

Antimicrobial Activity: The 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is essential.[12] A fluorine atom at position 6 and a piperazine or similar ring at position 7 generally enhance antibacterial activity.[12]

Experimental Protocols

Synthesis of Quinoline Carboxylic Acids

Doebner Reaction (for Quinoline-4-carboxylic acids): [17][18]

This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.

-

To a solution of the substituted aniline (1.0 equiv) and the aldehyde (1.2 equiv) in ethanol, add pyruvic acid (1.5 equiv).

-

The reaction mixture is then refluxed for several hours.

-

Upon cooling, the product often precipitates and can be collected by filtration.

-

Further purification can be achieved by recrystallization.

Pfitzinger Reaction (for Quinoline-2- and -4-carboxylic acids): [19][20]

This method utilizes the reaction of isatin with a carbonyl compound in the presence of a base.

-

Isatin is dissolved in an aqueous solution of a strong base (e.g., potassium hydroxide).

-

The carbonyl compound (e.g., a ketone or aldehyde) is added to the solution.

-

The mixture is heated to reflux for several hours.

-

After cooling, the solution is acidified to precipitate the quinoline carboxylic acid product.

-

The product is collected by filtration and can be purified by recrystallization.

In Vitro Biological Assays

MTT Assay (Cell Viability): [10]

-

Seed cells in a 96-well plate and incubate to allow for attachment.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the control (untreated cells).

Sulforhodamine B (SRB) Assay (Cytotoxicity):

-

Plate and treat cells with the test compound as described for the MTT assay.

-

After the incubation period, fix the cells with trichloroacetic acid (TCA).

-

Stain the fixed cells with Sulforhodamine B dye, which binds to cellular proteins.

-

Wash away the unbound dye with acetic acid.

-

Solubilize the protein-bound dye with a Tris base solution.

-

Measure the absorbance at approximately 515 nm.

-

The absorbance is proportional to the total cellular protein content, which reflects cell number.

LPS-Induced Inflammation in RAW264.7 Macrophages:

-

Culture RAW264.7 macrophage cells in a suitable medium.

-

Pre-treat the cells with various concentrations of the quinoline carboxylic acid derivative for a defined period (e.g., 1 hour).

-

Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture and incubate for a further period (e.g., 24 hours).

-

Collect the cell supernatant to measure the levels of inflammatory mediators such as nitric oxide (NO) using the Griess reagent, and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

In Vitro Antimicrobial Activity (Broth Microdilution):

-

Prepare a serial dilution of the test compound in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).

-

Incubate the plate under appropriate conditions for the specific microorganism.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathways and Visualizations

The biological activities of quinoline carboxylic acids are often mediated through their interaction with specific cellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the activation of the IKK complex, which phosphorylates IκB, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by quinoline carboxylic acids.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation. In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex (containing APC, Axin, and GSK-3β) and targeted for degradation. Wnt signaling inhibits this complex, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene transcription.

Caption: Modulation of the Wnt/β-catenin signaling pathway.

Experimental Workflow: In Vitro Anticancer Screening

The following diagram illustrates a typical workflow for screening quinoline carboxylic acids for anticancer activity.

Caption: Workflow for anticancer screening of quinoline carboxylic acids.

Conclusion

Quinoline carboxylic acids represent a highly versatile and pharmacologically significant class of compounds. Their diverse biological activities, coupled with the potential for synthetic modification, make them attractive candidates for further drug discovery and development. The data and protocols presented in this guide offer a comprehensive resource for researchers in this exciting field, providing a foundation for the rational design and evaluation of novel quinoline-based therapeutics. The continued exploration of their mechanisms of action and structure-activity relationships will undoubtedly lead to the development of new and improved treatments for a wide range of diseases.

References

- 1. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory A...: Ingenta Connect [ingentaconnect.com]

- 9. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. malariaworld.org [malariaworld.org]

- 12. SAR of Quinolines.pptx [slideshare.net]

- 13. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Doebner reaction - Wikipedia [en.wikipedia.org]

- 19. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 7-Aminoquinolines: A Technical Guide for Drug Discovery

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the burgeoning potential of 7-aminoquinoline scaffolds in modern medicinal chemistry. Detailing promising research avenues, key experimental protocols, and critical signaling pathways, this document serves as a foundational resource for advancing the discovery and development of novel therapeutics derived from this versatile chemical class.

Executive Summary

The 7-aminoquinoline core, a key pharmacophore in historical antimalarials like chloroquine, is experiencing a resurgence in drug discovery. Beyond its established role in combating malaria, this scaffold is demonstrating significant promise in oncology, neurodegenerative disease, and virology. This guide illuminates the key areas of therapeutic potential, provides standardized methodologies for synthesis and evaluation, and visualizes the complex signaling networks modulated by these compounds, offering a roadmap for future research and development.

Core Research Areas and Therapeutic Applications

The inherent biological activity of the 7-aminoquinoline nucleus, coupled with the vast potential for chemical modification, has positioned it as a privileged scaffold in the development of new chemical entities. Key areas of investigation include its applications as an antimalarial, anticancer, and neuroprotective agent.

Antimalarial Activity

Historically, the 7-chloro-4-aminoquinoline structure has been the backbone of antimalarial therapy.[1] Research is actively focused on modifying this core to overcome widespread resistance to drugs like chloroquine (CQ). Strategies include altering the side chain and substituting the 7-chloro group with other moieties to enhance efficacy against both CQ-sensitive (CQS) and CQ-resistant (CQR) strains of Plasmodium falciparum.[1]

Anticancer Activity

A significant and expanding area of research is the application of 7-aminoquinolines in oncology. These compounds have demonstrated potent cytotoxic effects against a range of cancer cell lines.[2][3] The mechanisms underpinning their anticancer activity are multifaceted and include the inhibition of critical signaling pathways, induction of apoptosis, and cell cycle arrest.[4][5] Notably, 7-aminoquinoline derivatives have been investigated as inhibitors of key kinases such as Src, Bcr-Abl, and VEGFR-II.[2][6]

Neuroprotective Effects

Emerging research has identified 7-aminoquinolines as a novel class of neuroprotective agents, particularly relevant to Parkinson's disease. Certain derivatives have been found to act as agonists of the nuclear receptor NR4A2 (Nurr1), a key regulator in the development and maintenance of midbrain dopamine neurons.[7] This discovery opens a new therapeutic avenue for diseases characterized by dopaminergic neurodegeneration.

Other Biological Activities

The therapeutic potential of 7-aminoquinolines extends to other infectious diseases. Studies have reported their activity against the Herpes Simplex Virus (HSV) and Mycobacterium tuberculosis, indicating a broad spectrum of antimicrobial potential.[8][9]

Synthesis of 7-Aminoquinoline Derivatives

The synthesis of diverse libraries of 7-aminoquinoline analogs is crucial for structure-activity relationship (SAR) studies. A general approach involves the reaction of a 4-chloro-7-substituted quinoline with an appropriate amine.[3] The diversification at the 7-position is often achieved through modern cross-coupling reactions.

A key intermediate, 4,7-dichloroquinoline, serves as a versatile starting material.[10] The 7-position can be functionalized using various methods:

-

Nucleophilic Aromatic Substitution (SNAr): Direct reaction with amines, phenols, or thiols.

-

Ullmann Coupling: To form diaryl ether linkages.[1]

-

Suzuki Coupling: To create biaryl structures.[1]

-

Negishi Coupling: For the introduction of alkyl or aryl groups.[1]

These synthetic strategies allow for the systematic modification of the 7-substituent to optimize biological activity and pharmacokinetic properties.

Key Experimental Protocols

Standardized and reproducible experimental protocols are fundamental to the evaluation of novel 7-aminoquinoline derivatives.

In Vitro Anticancer Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[1] The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the 7-aminoquinoline derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-